REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)=[N:8][NH:9][C:10]2[CH:11]=[CH:12][C:13](=[O:16])[NH:14][CH:15]=2)C=CC=CC=1.[CH3:23][C:24]([CH3:31])([CH3:30])[C:25](=O)[CH2:26][C:27]#[N:28].Cl>>[NH2:28][C:27]1[N:9]([C:10]2[CH:11]=[CH:12][C:13](=[O:16])[NH:14][CH:15]=2)[N:8]=[C:25]([C:24]([CH3:31])([CH3:30])[CH3:23])[CH:26]=1
|
Name
|
5-(2-(Diphenylmethylene)hydrazinyl)pyridin-2(1H)-one
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=NNC=1C=CC(NC1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (silica, 1-8% MeOH/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1C=1C=CC(NC1)=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mmol | |
AMOUNT: MASS | 46 mg | |
YIELD: PERCENTYIELD | 6% | |
YIELD: CALCULATEDPERCENTYIELD | 6.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |